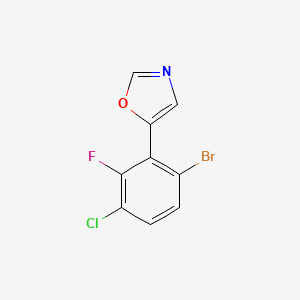

5-(6-bromo-3-chloro-2-fluorophenyl)oxazole

Description

5-(6-Bromo-3-chloro-2-fluorophenyl)oxazole is a halogenated aromatic heterocyclic compound characterized by an oxazole ring substituted with a trihalogenated phenyl group. The oxazole ring, a five-membered structure containing oxygen and nitrogen, confers rigidity and electronic diversity, while the phenyl substituent—bearing bromine, chlorine, and fluorine atoms at positions 6, 3, and 2, respectively—enhances steric and electronic effects. This unique substitution pattern makes the compound a versatile intermediate in pharmaceutical and materials chemistry, particularly in cross-coupling reactions and enzyme-targeted drug design .

Properties

IUPAC Name |

5-(6-bromo-3-chloro-2-fluorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClFNO/c10-5-1-2-6(11)9(12)8(5)7-3-13-4-14-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDGJPPGSQFKOQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)F)C2=CN=CO2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-bromo-3-chloro-2-fluorophenyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclization of 2-amino-4-(6-bromo-3-chloro-2-fluorophenyl)phenol with a suitable reagent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(6-bromo-3-chloro-2-fluorophenyl)oxazole can undergo various chemical reactions, including:

Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typically used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while coupling reactions can produce biaryl compounds with diverse functional groups.

Scientific Research Applications

5-(6-bromo-3-chloro-2-fluorophenyl)oxazole has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the study of biological systems and as a probe for investigating biochemical pathways.

Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(6-bromo-3-chloro-2-fluorophenyl)oxazole involves its interaction with specific molecular targets and pathways. The presence of halogen atoms on the phenyl ring can enhance its binding affinity to certain proteins or enzymes, leading to modulation of their activity. The oxazole ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to its overall biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Key Observations :

- Halogen Positioning : Bromine at C6 (target compound) vs. C2 or C4 in analogs affects electronic distribution and steric interactions. For example, para-bromine in 5-(4-bromo-2,3-difluorophenyl)oxazole improves aromatase binding (IC₅₀: 16.8 μM) compared to ortho-substituted analogs .

- Trifluoromethyl Substitution : The CF₃ group in 5-(2-bromo-4-(trifluoromethyl)phenyl)oxazole increases lipophilicity, enhancing membrane permeability and cross-coupling reactivity .

Heterocyclic Analogs

Table 2: Heterocyclic Ring Modifications

| Compound Name | Heterocycle | Key Differences | Biological Activity/Applications | References |

|---|---|---|---|---|

| 5-(6-Bromo-2-fluoro-3-methoxyphenyl)imidazole | Imidazole ring | Additional nitrogen alters H-bonding | Enhanced receptor binding affinity | |

| 5-(6-Bromo-2-fluoro-3-methoxyphenyl)thiazole | Thiazole ring | Sulfur atom increases π-acidity | Antimicrobial activity | |

| 5-(3-Chloro-4-methoxyphenyl)-2-(chloromethyl)-1,3-oxazole | Oxazole with Cl-CH₂ | Chloromethyl group enables nucleophilic substitution | Enzyme inhibition |

Key Observations :

- Imidazole vs.

- Thiazole vs. Oxazole : The sulfur atom in thiazole derivatives increases π-acidity, enhancing interactions with electron-rich enzyme active sites, as seen in antimicrobial applications .

Halogen Substitution Effects

Table 3: Halogen-Type Comparisons

| Compound Name | Halogen Type | Key Differences | Reactivity/Biological Impact | References |

|---|---|---|---|---|

| 5-(Bromomethyl)-2-(2-fluorophenyl)oxazole | Bromine (Br) | Larger atomic radius; polarizable | Cross-coupling versatility | |

| 5-(Chloromethyl)-2-(2-fluorophenyl)oxazole | Chlorine (Cl) | Higher electronegativity; smaller size | Reduced steric hindrance | |

| 5-(Iodomethyl)-2-(2-fluorophenyl)oxazole | Iodine (I) | Largest halogen; high polarizability | Potential in radiolabeling applications |

Key Observations :

- Bromine vs. Chlorine : Bromine’s larger size and lower electronegativity (compared to chlorine) enhance its leaving-group ability in nucleophilic substitutions, making brominated derivatives more reactive in Suzuki-Miyaura couplings .

- Iodine Substitution: The iodine atom’s polarizability in 5-(iodomethyl)-2-(2-fluorophenyl)oxazole could improve binding to hydrophobic enzyme pockets or enable radiolabeling for diagnostic imaging .

Biological Activity

5-(6-bromo-3-chloro-2-fluorophenyl)oxazole is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

5-(6-bromo-3-chloro-2-fluorophenyl)oxazole belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The presence of halogen substituents (bromine, chlorine, and fluorine) on the phenyl ring enhances its biological activity by influencing its interaction with biological targets.

Biological Activities

1. Antimicrobial Activity:

Research indicates that oxazole derivatives, including 5-(6-bromo-3-chloro-2-fluorophenyl)oxazole, exhibit notable antimicrobial properties. These compounds have been shown to possess activity against various Gram-positive and Gram-negative bacteria as well as fungi. For instance, compounds within this class have demonstrated Minimum Inhibitory Concentration (MIC) values ranging from 4.69 to 22.9 µM against bacterial strains such as Bacillus subtilis and Escherichia coli .

2. Anticancer Activity:

The compound has been investigated for its potential anticancer effects. In vitro studies have shown that it can inhibit the proliferation of several cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma cells . The mechanism often involves the modulation of specific signaling pathways that regulate cell cycle progression and apoptosis.

3. Anti-inflammatory Properties:

Oxazole derivatives are also recognized for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them candidates for treating inflammatory diseases .

The biological activity of 5-(6-bromo-3-chloro-2-fluorophenyl)oxazole is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound can act as an inhibitor of specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation: It may bind to receptors, influencing signal transduction pathways that lead to cellular responses such as apoptosis or differentiation.

Case Studies and Research Findings

A number of studies have highlighted the efficacy of 5-(6-bromo-3-chloro-2-fluorophenyl)oxazole:

- Anticancer Studies: A study evaluated the cytotoxicity of this compound against a panel of human tumor cell lines, revealing significant inhibition with IC50 values ranging from 2.76 µM to 9.27 µM in selective cell lines .

- Antimicrobial Efficacy: Another research effort focused on its antimicrobial properties, reporting effective inhibition against Staphylococcus aureus and Candida albicans, with MIC values indicating strong activity .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Antimicrobial Activity (MIC µM) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| 5-(6-bromo-3-chloro-2-fluorophenyl)oxazole | Structure | 4.69 - 22.9 | 2.76 - 9.27 |

| 5-(3-bromo-2-chloro-6-fluorophenyl)oxazole | Structure | Not specified | Not specified |

| Other Oxazole Derivatives | Structure | Varies widely | Varies widely |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.